16-(9-Anthroyloxy)palmitic acid

概要

説明

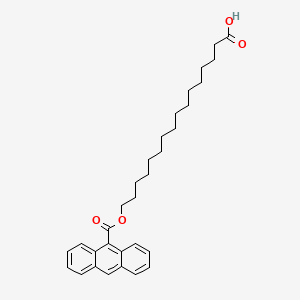

16-(9-Anthroyloxy)palmitic acid is a bifunctional molecule characterized by the presence of a 9-anthroyloxy group and a carboxyl group attached at opposite ends of a hydrocarbon chain. This compound is notable for its unique structural properties, which allow it to adopt different orientations in monolayer states, making it a valuable tool in various scientific research applications .

準備方法

The synthesis of 16-(9-anthroyloxy)palmitic acid typically involves the esterification of 9-anthracenecarboxylic acid with palmitic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

16-(9-Anthroyloxy)palmitic acid undergoes various chemical reactions, including:

Oxidation: The anthroyloxy group can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.

Substitution: The compound can participate in substitution reactions where the anthroyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions

科学的研究の応用

Lipid Research

16-(9-Anthroyloxy)palmitic acid is extensively used in lipid research due to its ability to form monolayers at the air-water interface. These monolayers serve as model systems for studying biological membranes, which are crucial for cellular functions. Key applications include:

- Membrane Dynamics : The compound acts as a fluorescent probe to study lipid bilayer dynamics, providing insights into membrane fluidity and interactions with other lipids such as phosphatidylcholine and cholesterol.

- Phase Transitions : Researchers utilize this compound to investigate phase transitions within lipid bilayers, thereby enhancing the understanding of membrane stability under varying conditions.

Biological Interactions

The compound plays a significant role in studying the interactions between lipids and proteins within biological membranes:

- Protein-Lipid Interactions : It is employed to explore how proteins integrate into lipid membranes, which is vital for understanding cellular signaling and function.

- Fluorescent Probing : Its fluorescent properties allow for real-time monitoring of lipid-protein interactions, aiding in the elucidation of membrane-associated processes .

Drug Delivery Systems

In the field of medicine, this compound has been investigated for its potential in drug delivery systems:

- Lipid-Based Carriers : The compound's amphiphilic nature enables it to form vesicles that can encapsulate therapeutic agents, enhancing their delivery and bioavailability.

- Targeted Therapy : Research indicates that modifying drug carriers with this compound can improve targeting capabilities towards specific tissues or cells, particularly in cancer therapy .

Industrial Applications

The fluorescent properties of this compound make it valuable in industrial applications:

- Biosensors : It is utilized in the development of biosensors for detecting various biomolecules due to its sensitivity and specificity.

- Analytical Tools : The compound serves as an analytical tool in biochemical assays, facilitating the study of various biochemical processes.

Case Study 1: Membrane Fluidity Assessment

A study evaluated the impact of this compound on membrane fluidity using different concentrations of dimiristoylphosphatidylethanol (DMPEt). Results indicated that increasing concentrations of DMPEt significantly decreased the anisotropy values of the compound, suggesting enhanced rotational mobility within the membrane environment. This finding highlights the compound's utility in assessing membrane dynamics under varying conditions .

Case Study 2: Neuroprotective Effects

Research involving human neuroblastoma cell lines (IMR-32) demonstrated that this compound could be used to study neuroprotective mechanisms against oxidative stress. The compound's incorporation into cell membranes was shown to influence cell viability under oxidative conditions, indicating its potential role in neuroprotection and therapeutic applications for neurodegenerative diseases .

作用機序

The mechanism by which 16-(9-anthroyloxy)palmitic acid exerts its effects is primarily through its ability to integrate into lipid bilayers. The compound’s bifunctional nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and dynamics . The anthroyloxy group serves as a fluorescent marker, enabling the visualization of these interactions in real-time.

類似化合物との比較

Similar compounds to 16-(9-anthroyloxy)palmitic acid include:

- 9-(9-Anthroyloxy)stearic acid

- 12-(9-Anthroyloxy)dodecanoic acid

- 2-(9-Anthroyloxy)palmitic acid These compounds share the anthroyloxy functional group but differ in the length of their hydrocarbon chains . The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic interactions and membrane integration, making it particularly effective in studies of membrane dynamics .

生物活性

16-(9-Anthroyloxy)palmitic acid, also known as 16-AP, is a fatty acid derivative that has garnered attention for its unique biological properties. This compound features an anthracene moiety, which contributes to its functionality in various biological systems. The following sections will delve into the biological activity of 16-AP, exploring its mechanisms of action, effects on cellular structures, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C31H40O4

- Molecular Weight : 480.66 g/mol

This compound's structure allows it to interact with lipid membranes and proteins, influencing various biological processes.

The biological activity of 16-AP primarily revolves around its interaction with lipid membranes and cellular components. Key mechanisms include:

- Membrane Fluidity Modulation : 16-AP affects the fluidity of lipid bilayers, which can influence membrane protein function and cellular signaling pathways. Studies have shown that it alters the rotational mobility of phospholipids within membranes, indicating a significant impact on membrane dynamics .

- Spectroscopic Probing : The anthracene group in 16-AP serves as a fluorescent probe, allowing researchers to study membrane properties and dynamics in real-time. This property is particularly useful in understanding the interactions between lipids and proteins in various cellular environments .

Biological Activities

Research has documented several biological activities associated with 16-AP:

- Antioxidant Activity : Preliminary studies suggest that 16-AP may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and could have implications for diseases characterized by oxidative damage .

- Neuroprotective Effects : There is emerging evidence that compounds like 16-AP may play a role in neuroprotection. By modulating mitochondrial function and reducing oxidative stress, it could contribute to protective mechanisms against neurodegenerative diseases such as Parkinson's and Alzheimer's .

Research Findings

A variety of studies have explored the effects of 16-AP on cellular systems:

Table 1: Summary of Key Research Findings

Case Studies

Several case studies highlight the potential applications of 16-AP:

- Neuroprotective Mechanisms : A study investigating the effects of fatty acid derivatives on neuronal cells found that compounds similar to 16-AP could reduce cell death induced by oxidative stress. This suggests a protective role for such compounds in neurodegenerative conditions .

- Membrane Interaction Studies : Research utilizing fluorescence spectroscopy demonstrated that the incorporation of 16-AP into model membranes significantly altered their properties, suggesting applications in drug delivery systems where membrane interaction is critical.

特性

IUPAC Name |

16-(anthracene-9-carbonyloxy)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCVHINTMVNEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215120 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64821-29-0 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。